8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione
Description
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione is a synthetic azaspirocyclic compound featuring a central spiro[4.5]decane-7,9-dione core modified with a 4-((2-aminoethyl)amino)butyl substituent. The 2-aminoethylamino side chain distinguishes it from buspirone and other analogs, likely influencing receptor binding affinity and selectivity .
Properties
CAS No. |
111782-89-9 |
|---|---|
Molecular Formula |
C15H27N3O2 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
8-[4-(2-aminoethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H27N3O2/c16-7-9-17-8-3-4-10-18-13(19)11-15(12-14(18)20)5-1-2-6-15/h17H,1-12,16H2 |
InChI Key |
CGESBNXSHFTIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCCN |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Key Analytical Data
| Parameter | Value |
|---|---|
| Yield | 80.1–89.5% |
| Melting Point | 154–156°C |
| Purity (HPLC) | >98% (post-recrystallization) |
This step forms the rigid spirocyclic framework critical for subsequent functionalization.
Introduction of the 4-((2-Aminoethyl)amino)butyl Side Chain
The side chain is introduced via nucleophilic substitution or reductive amination. The bromobutyl intermediate (8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) serves as a key precursor.
Method A: Nucleophilic Substitution
-
Intermediate Preparation :
-
Amination :
Optimization Challenges
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Competing Reactions : Over-alkylation risks necessitate controlled stoichiometry.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but complicate purification.
Method B: Reductive Amination
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Aldehyde Intermediate :
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Oxidize 8-(4-hydroxybutyl)-8-azaspiro[4.5]decane-7,9-dione to the corresponding aldehyde using PCC.
-
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Coupling :
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React the aldehyde with ethylenediamine in the presence of NaBH₃CN or H₂/Pd-C.
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| Parameter | Method A (Substitution) | Method B (Reductive Amination) |
|---|---|---|
| Yield | 65–75% | 50–60% |
| Purity | 90–95% | 85–90% |
| Scalability | High | Moderate |
Purification and Characterization
Purification Techniques
Analytical Validation
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NMR Spectroscopy :
-
¹H NMR (400 MHz, D₂O) : δ 3.45 (t, 2H, NCH₂), 2.85–2.70 (m, 4H, CH₂NH₂), 1.60–1.40 (m, 8H, spiro-CH₂).
-
-
Mass Spectrometry :
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ESI-MS : m/z 281.39 [M+H]⁺ (calc. 281.39).
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Industrial-Scale Considerations
While laboratory methods are well-established, industrial production requires:
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Cost-Effective Catalysts : Transition metal catalysts (e.g., Ni or Cu) for C-N coupling.
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Continuous Flow Systems : Enhance reaction control and throughput.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Pharmacological Differences
The table below summarizes key structural features, molecular properties, and pharmacological targets of 8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione and its analogs:
Key Observations
Substituent-Driven Receptor Specificity: The 2-aminoethylamino group in the target compound may enhance interactions with serotonin receptors due to its basic amine functionality, similar to buspirone’s piperazinyl group. However, the absence of an aromatic moiety (e.g., pyrimidinyl in buspirone) could reduce 5-HT1A affinity . BMY 7378’s methoxyphenyl-piperazinyl substituent shifts its activity to α1D-adrenoceptors, highlighting how aromatic groups dictate adrenergic vs. serotonergic targeting .
Synthetic Modifications: Replacing the pyrimidinyl group in buspirone with a tetrahydroisoquinolinyl group () retains 5-HT1A activity but alters metabolic stability and bioavailability . The chlorobutyl analog () serves as a synthetic intermediate or impurity, lacking pharmacological relevance due to the absence of a receptor-binding substituent .
Pharmacological Implications: Buspirone’s metabolite 1-PP contributes to its clinical profile by antagonizing α2-adrenoceptors, whereas the target compound’s 2-aminoethylamino group may generate distinct metabolites with unique off-target effects .
Biological Activity
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound that possesses significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 236.32 g/mol. The compound features a unique spirocyclic structure that contributes to its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of azaspiro compounds, including derivatives similar to this compound. For instance, a related compound exhibited significant antiviral activity with a cytotoxic concentration (CC50) greater than 500 μg/ml, indicating a promising safety profile for further exploration in antiviral therapies .
Anticancer Properties
Research has shown that azaspiro compounds can inhibit cancer cell proliferation. A study reported that derivatives of azaspiro[4.5]decane showed cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells .
The biological activity of this compound is thought to be mediated through interactions with specific cellular targets, possibly involving inhibition of key enzymes or receptors involved in disease pathways.
Synthesis Methods
The synthesis of azaspiro compounds typically involves multi-step reactions that may include:
- Copper-Catalyzed Reactions : Utilizing copper catalysts for the difluoroalkylation of N-benzylacrylamides to form azaspiro derivatives .
- Radical Addition : A tandem radical addition process leading to cyclization is often employed to construct the spirocyclic framework .
Case Studies
Several studies have focused on the biological evaluation of azaspiro compounds:
Q & A
Q. Table 1: Representative Analytical Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| IR | 1720 cm⁻¹ (C=O), 3350 cm⁻¹ (N–H) | |
| UV-Vis | λmax = 345 nm (fluorescence) | |
| ¹H NMR (CDCl₃) | δ 2.1–2.3 (m, 8H, spirocyclic CH₂) |
Basic: What are the primary chemical reactions this compound undergoes?
Methodological Answer:
The compound participates in:
- Nucleophilic Substitution : The primary amine group reacts with electrophiles (e.g., acyl chlorides) in anhydrous DMF at 60–80°C .
- Oxidation : Tertiary amines are oxidized by KMnO₄/H₂SO₄ to form N-oxides, confirmed by TLC monitoring .
- Reduction : LiAlH₄ in THF reduces carbonyls to alcohols, altering spirocyclic rigidity .
Advanced: How can contradictory reports on biological activity (e.g., fluorescence vs. receptor binding) be resolved experimentally?
Methodological Answer:
Contradictions arise from divergent experimental conditions. To resolve:
Control Environmental Factors : Test fluorescence under varying pH (4–10) and temperature (25–37°C), as spiro compounds are pH-sensitive .
Dose-Response Studies : Compare receptor binding (e.g., serotonin receptors) at 1–100 µM concentrations using radioligand assays .
Co-solvent Screening : Assess fluorescence quenching in PBS vs. DMSO to isolate solvent effects .
Advanced: What mechanistic insights explain the compound’s reactivity in substitution reactions?
Methodological Answer:
The chlorine atom in the related 4-chlorobutyl derivative undergoes SN2 displacement, but the aminoethyl group in this compound favors nucleophilic addition-elimination. Computational modeling (DFT) reveals the transition state’s dependence on steric hindrance from the spirocyclic framework. Kinetic studies (GC-MS monitoring) show pseudo-first-order kinetics in ethanol/water mixtures .
Advanced: How can reaction yields be optimized for aminoethyl substitution?
Methodological Answer:
Optimize via:
- Solvent Selection : Use DMF over ethanol for higher polarity, improving nucleophile solubility (yield increases from 45% to 72%) .
- Catalyst Screening : Add KI (10 mol%) to enhance leaving-group departure .
- Temperature Gradient : Stepwise heating (50°C for 2 h → 80°C for 4 h) minimizes side-product formation .
Advanced: How does structural modification (e.g., aminoethyl vs. chlorobutyl) alter spiro compound bioactivity?
Methodological Answer:
Comparative studies show:
- Aminoethyl Group : Enhances water solubility (logP reduced by 0.8) and serotonin receptor affinity (Ki = 12 nM vs. 45 nM for chlorobutyl) due to H-bonding potential .
- Chlorobutyl Group : Increases BBB permeability (predicted 0.95 vs. 0.65 for aminoethyl) but reduces fluorescence quantum yield (Φ = 0.2 vs. 0.4) .
Q. Table 2: Comparative Bioactivity Profile
| Property | Aminoethyl Derivative | Chlorobutyl Derivative |
|---|---|---|
| logP | 1.2 | 2.0 |
| Serotonin Receptor Ki | 12 nM | 45 nM |
| BBB Permeability | 0.65 | 0.95 |
| Fluorescence Φ | 0.4 | 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
